![molecular formula C18H19FN2O2 B5852980 1-(4-fluorophenyl)-4-(2-methoxybenzoyl)piperazine](/img/structure/B5852980.png)
1-(4-fluorophenyl)-4-(2-methoxybenzoyl)piperazine
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Overview
Description
1-(4-fluorophenyl)-4-(2-methoxybenzoyl)piperazine, commonly known as 4-FPP, is a chemical compound belonging to the class of piperazine derivatives. It is a psychoactive substance that has gained popularity in the research community due to its unique chemical structure and potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4-FPP is still not fully understood. However, it is believed to act as a serotonin reuptake inhibitor and a sigma-1 receptor agonist. By inhibiting the reuptake of serotonin, 4-FPP increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission. Activation of the sigma-1 receptor has been shown to have various effects on cellular processes such as calcium signaling, protein synthesis, and neuroprotection.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FPP are still being studied. However, it has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory retention in rats. Further studies are needed to fully understand the biochemical and physiological effects of 4-FPP.
Advantages and Limitations for Lab Experiments
One advantage of using 4-FPP in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of novel drugs. However, one limitation is the lack of information on its long-term effects and potential toxicity.
Future Directions
There are several future directions for the study of 4-FPP. One direction is the development of novel antidepressants, anxiolytics, and cognitive enhancers based on its chemical structure. Another direction is the study of its potential neuroprotective effects and its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-(2-methoxybenzoyl)piperazine, or 4-FPP, is a psychoactive substance with potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its unique chemical structure and potential therapeutic effects make it a promising candidate for the development of novel drugs. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 4-FPP involves the reaction of 4-fluoroaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction produces 4-(2-methoxybenzoyl)-4-fluoroaniline, which is then reacted with piperazine to yield 1-(4-fluorophenyl)-4-(2-methoxybenzoyl)piperazine. The purity of the final product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
4-FPP has been studied extensively for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the serotonin transporter and the sigma-1 receptor, which are both involved in the regulation of mood, anxiety, and cognition. This makes 4-FPP a potential candidate for the development of novel antidepressants, anxiolytics, and cognitive enhancers.
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-23-17-5-3-2-4-16(17)18(22)21-12-10-20(11-13-21)15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPCRENSXFUPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl](2-methoxyphenyl)methanone |
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